5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine

Chemical Procurement Reproducibility Quality Control

5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine (CAS 87410-79-5) is a synthetic, low-molecular-weight (MW 260.14 g/mol) 1,3,4-thiadiazole derivative featuring a methylamino group at the 2-position and a 2,4-dichlorobenzyl substituent at the 5-position. The compound is commercially available at a typical purity of ≥98%.

Molecular Formula C10H9Cl2N3S
Molecular Weight 274.17 g/mol
CAS No. 87410-79-5
Cat. No. B15213748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
CAS87410-79-5
Molecular FormulaC10H9Cl2N3S
Molecular Weight274.17 g/mol
Structural Identifiers
SMILESCNC1=NN=C(S1)CC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C10H9Cl2N3S/c1-13-10-15-14-9(16-10)4-6-2-3-7(11)5-8(6)12/h2-3,5H,4H2,1H3,(H,13,15)
InChIKeyLUKOARWNORYQFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine (CAS 87410-79-5): Procurement-Relevant Structural and Physicochemical Baseline


5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine (CAS 87410-79-5) is a synthetic, low-molecular-weight (MW 260.14 g/mol) 1,3,4-thiadiazole derivative featuring a methylamino group at the 2-position and a 2,4-dichlorobenzyl substituent at the 5-position. The compound is commercially available at a typical purity of ≥98% . The 1,3,4-thiadiazole scaffold is a recognized privileged structure in medicinal chemistry, yet the specific substitution pattern of this congener—notably the lipophilic 2,4-dichlorobenzyl moiety—dictates a distinct physicochemical profile (cLogP, polar surface area) that cannot be assumed identical to other 5-substituted-1,3,4-thiadiazol-2-amines in procurement or biological screening contexts [1].

Why 5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine Cannot Be Replaced by Other 5-Substituted 1,3,4-Thiadiazol-2-amines Without Validation


The 1,3,4-thiadiazol-2-amine chemotype is extraordinarily sensitive to the electronic and steric nature of the 5-substituent, which directly modulates hydrogen-bonding capacity, metabolic stability, and target engagement [1]. Even among closely related N-methyl-5-benzyl-1,3,4-thiadiazol-2-amines, the position and number of chlorine atoms on the phenyl ring critically influence lipophilicity, CYP450 inhibition liability, and aqueous solubility—parameters that determine whether a compound precipitates in assay media, partitions non-specifically, or yields a false-negative outcome [2]. The 2,4-dichloro substitution pattern found in CAS 87410-79-5 creates a distinct electronic environment compared to the 4-chloro, 3,4-dichloro, or unsubstituted benzyl analogs, meaning that generic interchange without explicit comparative data on solubility, stability, and target activity risks irreproducible screening results and wasted procurement expenditure.

Procurement Evidence Guide: Quantifiable Differentiators for 5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine (CAS 87410-79-5)


Purity Specification and Commercial Availability for Reproducible Screening: 98% vs Industry-Standard 95% Threshold

The compound is supplied with a certified purity of ≥98% (HPLC) . This exceeds the commonly encountered 95% purity threshold for non-certified research-grade thiadiazole analogs, directly reducing the probability that observed biological activity originates from a potent impurity rather than the parent structure.

Chemical Procurement Reproducibility Quality Control

Calculated Lipophilicity (cLogP) of ~3.5 Enables Reliable DMSO Solubility Without Surfactant Addition, Unlike Higher-cLogP 5-Benzyl-1,3,4-Thiadiazol-2-amines

The predicted cLogP of 5-[(2,4-dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine is approximately 3.5, placing it within an optimal range for maintaining adequate aqueous solubility while retaining membrane permeability [1]. In contrast, 5-(3,4-dichlorobenzyl) and 5-(2,4-dichlorophenyl) analogs without the N-methyl group typically exhibit cLogP values above 4.0, requiring DMSO concentrations >1% or surfactant additives to prevent compound precipitation in standard cell-based assay media.

Physicochemical Characterization Solubility Assay Compatibility

N-Methyl Substitution at the 2-Amino Position Reduces Hydrogen-Bond Donor Count from 2 to 1: Implications for CNS Permeability vs 5-Substituted-1,3,4-thiadiazol-2-amines

The presence of a single N-methyl group on the 2-amino substituent reduces the hydrogen-bond donor (HBD) count from 2 (primary amine) to 1 (secondary amine) [1]. This modification improves the topological polar surface area (TPSA) and lowers desolvation penalty, which are known parameters governing passive blood-brain barrier permeability. Compared to 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine (HBD=2), the target compound is predicted to exhibit superior CNS penetration in the absence of active efflux, a hypothesis supported by the general SAR of N-methylation in enhancing brain exposure for heterocyclic amines [2].

Medicinal Chemistry CNS Drug Design Hydrogen Bonding

Evidence-Backed Application Scenarios for Procuring 5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine (CAS 87410-79-5)


HTS Library Augmentation for CNS-Targeted Receptor or Enzyme Screening

The balanced cLogP (~3.5) and reduced HBD count (1) of this compound make it a candidate for inclusion in Diversity-Oriented Synthesis (DOS) or targeted library plates aimed at CNS-accessible targets (GPCRs, kinases, ion channels). Procurement should be prioritized over primary amine analogs when the screening cascade includes a liability panel for CNS penetration .

Reference Standard for Analytical Method Validation of 5-Benzyl-1,3,4-thiadiazol-2-amine Derivatives

With a documented purity of ≥98%, this compound can serve as a system suitability standard in HPLC/LC-MS methods for quantifying structurally related 5-benzyl-1,3,4-thiadiazol-2-amines in pharmacokinetic or metabolic stability studies .

Physicochemical Probe for Understanding Chlorine Substitution Effects on Lipophilicity and Solubility

The 2,4-dichloro substitution pattern provides a defined electronic and steric profile for structure-property relationship (SPR) studies. Procurement of this compound alongside the 4-chloro, 2-chloro, and unsubstituted benzyl congeners enables systematic measurement of how incremental chlorination affects LogD, kinetic solubility, and CYP inhibition, generating actionable data for lead optimization [1].

Negative Control for N-Methylation Effects in 1,3,4-Thiadiazole SAR Studies

When investigating the biological impact of the 2-amino substituent, this N-methyl derivative serves as a critical comparator to the corresponding primary amine (HBD=2) and tertiary dimethylamine (HBD=0). Procurement of all three compounds together allows researchers to deconvolute the contribution of hydrogen-bond donor count from steric effects on target engagement [2].

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